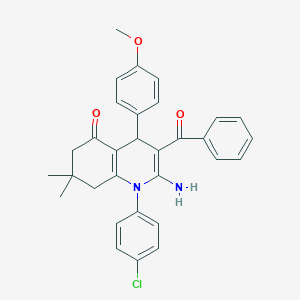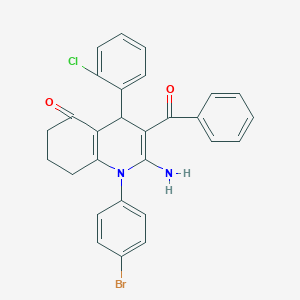![molecular formula C28H17F3N2OS B304424 [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone, also known as FP-2, is a novel compound with potential applications in scientific research. It is a small molecule inhibitor that selectively targets protein-protein interactions, which are essential for many biological processes. FP-2 has been shown to have a wide range of applications, including cancer therapy, drug discovery, and basic research. In
Mechanism of Action
The mechanism of action of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone involves the selective inhibition of protein-protein interactions. It binds to the hydrophobic pocket of MDM2, which is essential for the interaction with p53. This binding disrupts the interaction between MDM2 and p53, leading to the activation of p53 and the induction of apoptosis in cancer cells. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to inhibit the interaction between other proteins, including HDM2, XIAP, and Bcl-2, which are involved in various biological processes.
Biochemical and Physiological Effects
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway, which is essential for the regulation of cell growth and division. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets protein-protein interactions, making it a powerful tool for studying the role of these interactions in various biological processes. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have a high degree of selectivity and potency, making it an effective inhibitor of protein-protein interactions. However, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry and access to specialized equipment for synthesis. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone is also a relatively new compound, and its long-term effects on cells and tissues are not well understood.
Future Directions
There are several future directions for the study of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone. One potential direction is the development of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone analogs with improved potency and selectivity. These analogs could be used to study the role of protein-protein interactions in various biological processes and to develop new therapies for cancer and other diseases. Another potential direction is the study of the long-term effects of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone on cells and tissues. This could help to identify potential side effects of the compound and to develop strategies to mitigate these effects. Finally, the study of the mechanism of action of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone could lead to the development of new inhibitors that target protein-protein interactions in novel ways.
Synthesis Methods
The synthesis of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone involves a multi-step process that starts with the reaction of 2-bromo-9H-fluorene with 2-mercapto-3-phenylpyridine. This reaction produces 2-(9H-fluoren-2-ylthio)-3-phenylpyridine, which is then reacted with trifluoromethyl 4-bromobenzoate to produce the intermediate compound. Finally, the intermediate is reacted with ammonia to produce [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone. The synthesis of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to have a wide range of applications in scientific research. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is essential for the regulation of cell growth and division. This interaction is disrupted in many types of cancer, leading to uncontrolled cell growth and proliferation. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition to its potential application in cancer therapy, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have applications in drug discovery. It can be used to identify new targets for drug development by selectively inhibiting protein-protein interactions that are essential for disease progression. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been used in basic research to study the role of protein-protein interactions in various biological processes.
properties
Product Name |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone |
|---|---|
Molecular Formula |
C28H17F3N2OS |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C28H17F3N2OS/c29-28(30,31)21-14-22(15-6-2-1-3-7-15)33-27-23(21)24(32)26(35-27)25(34)17-10-11-20-18(13-17)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12,32H2 |
InChI Key |
CYMZGCNPPKNRJJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5C(F)(F)F)C6=CC=CC=C6)N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5C(F)(F)F)C6=CC=CC=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)